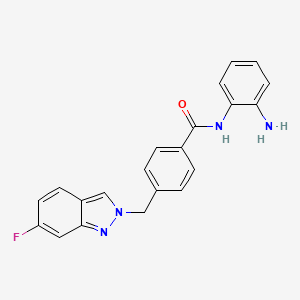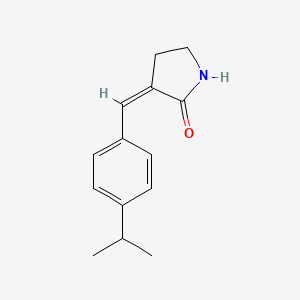
3-(4-Isopropylbenzylidene)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isopropylbenzylidene)pyrrolidin-2-one is a compound belonging to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly found in both natural products and synthetic compounds. The presence of the pyrrolidin-2-one moiety in various drugs and natural compounds has garnered significant attention due to its potential pharmaceutical applications .
Métodos De Preparación
The synthesis of 3-(4-Isopropylbenzylidene)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(4-Isopropylbenzylidene)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
3-(4-Isopropylbenzylidene)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, compounds containing the pyrrolidin-2-one moiety have shown potential as antimicrobial, anti-inflammatory, anticancer, and antidepressant agents . Additionally, these compounds are used in the synthesis of various alkaloids and unusual β-amino acids, which have significant pharmaceutical importance .
Mecanismo De Acción
The mechanism of action of 3-(4-Isopropylbenzylidene)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
3-(4-Isopropylbenzylidene)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolone and pyrrolidinone derivatives. These compounds share the five-membered lactam structure but differ in their substituents and functional groups. Pyrrolone derivatives, for example, exhibit diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and biological activity compared to other pyrrolidin-2-one derivatives .
Propiedades
Fórmula molecular |
C14H17NO |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
(3Z)-3-[(4-propan-2-ylphenyl)methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C14H17NO/c1-10(2)12-5-3-11(4-6-12)9-13-7-8-15-14(13)16/h3-6,9-10H,7-8H2,1-2H3,(H,15,16)/b13-9- |
Clave InChI |
MUZZMBJAVRZPSG-LCYFTJDESA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=C\2/CCNC2=O |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=C2CCNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


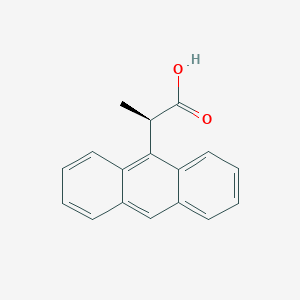
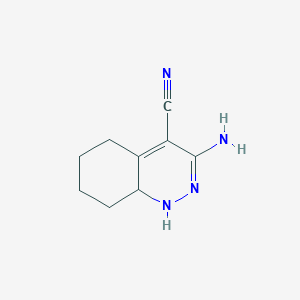

![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)



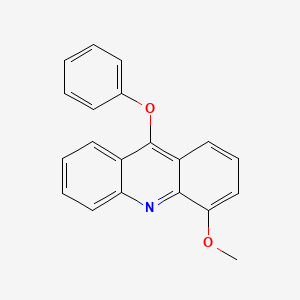




![(4aR,6R,7aS)-2-hydroxy-6-(6-methylsulfanylpurin-9-yl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12924148.png)
